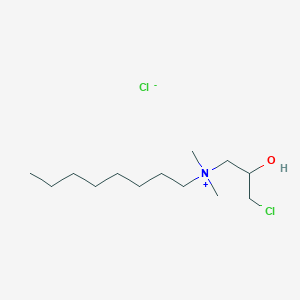
(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride is a quaternary ammonium compound known for its cationic properties. It is widely used in various industrial and scientific applications due to its ability to modify surfaces and interact with negatively charged molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride typically involves the reaction of caprylyl chloride with (3-chloro-2-hydroxypropyl)dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 40-45°C and stirring for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form ketones or reduction to form alcohols.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a cationic surfactant and phase transfer catalyst.
Biology: Employed in the modification of biomolecules and cell membranes.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of cationic polymers and as a conditioning agent in personal care products
Mécanisme D'action
The compound exerts its effects primarily through its cationic nature. It interacts with negatively charged molecules, such as cell membranes and proteins, leading to changes in their structure and function. The molecular targets include phospholipids in cell membranes and anionic sites on proteins. The pathways involved often include disruption of membrane integrity and inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (2-Chloroethyl)trimethylammonium chloride
- Glycidyltrimethylammonium chloride
Uniqueness
(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride is unique due to its longer alkyl chain (caprylyl group), which enhances its hydrophobic interactions and surface activity compared to similar compounds with shorter alkyl chains. This makes it particularly effective in applications requiring strong surface modification and interaction with hydrophobic substrates .
Propriétés
Numéro CAS |
106926-46-9 |
|---|---|
Formule moléculaire |
C13H29Cl2NO |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
(3-chloro-2-hydroxypropyl)-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C13H29ClNO.ClH/c1-4-5-6-7-8-9-10-15(2,3)12-13(16)11-14;/h13,16H,4-12H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
AVBRMKWCAQKSHV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
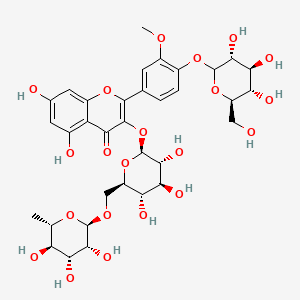
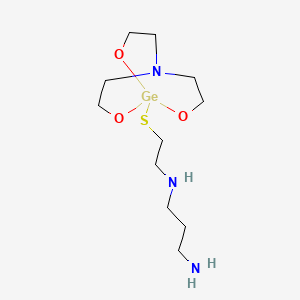
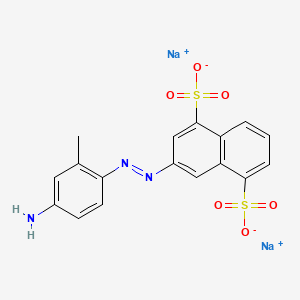
![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
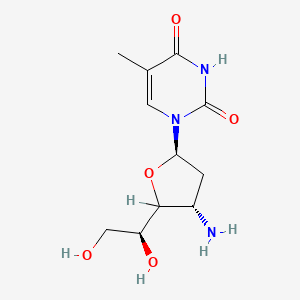
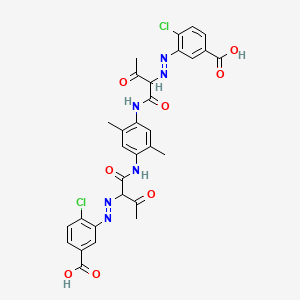
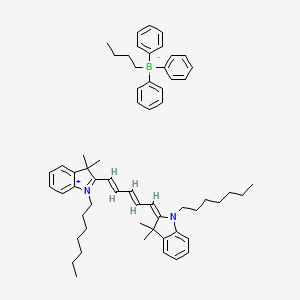


![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
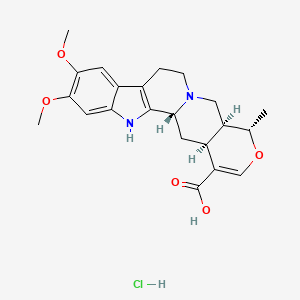
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)

